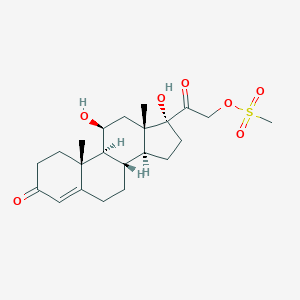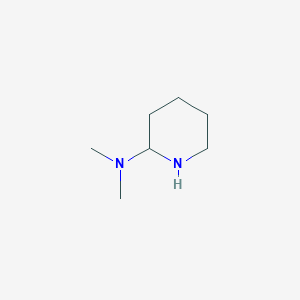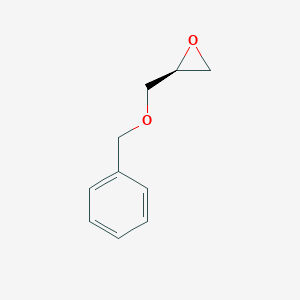
Cortisol 21-mesylate
Vue d'ensemble
Description
Cortisol 21-mesylate belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety .
Synthesis Analysis
The synthesis of cortisol and its derivatives has been a topic of interest in the scientific community. For instance, the synthesis of cortisol confirmed the need for the C11 hydroxyl . The synthesis of cortisol and its derivatives, such as dexamethasone mesylate, has been explored in various studies .
Molecular Structure Analysis
The molecular formula of Cortisol 21-mesylate is C22H32O7S. Its average mass is 440.550 Da, and its monoisotopic mass is 440.186859 Da .
Chemical Reactions Analysis
The colorimetric method, which relies on a chemical reaction to facilitate a change in visible color, is an excellent strategy for detecting cortisol and its derivatives . This method is simple in design, inexpensive, and reliable as a standard cortisol analysis technique .
Physical And Chemical Properties Analysis
The physical and chemical properties of cortisol and its derivatives can be analyzed using various methods. For instance, the molecular formula of Cortisol 21-mesylate is C22H32O7S .
Applications De Recherche Scientifique
Label-free Chemiresistor Immunosenor for Cortisol in Saliva
A study developed an ultrasensitive, label-free immunosensor for salivary cortisol measurement, utilizing carbon nanotubes functionalized with a cortisol analog. This immunosensor offers a novel approach for point-of-use measurement of salivary cortisol, facilitating rapid assessment in clinical and research settings. The technology demonstrated excellent binding selectivity and an ultralow detection limit, making it a promising tool for stress biomarker detection in saliva without the need for complex laboratory analyses (Tlili, Myung, Shetty, & Mulchandani, 2011).
Automated Measurement of Salivary Cortisol
Another significant advancement is the introduction of an automated serum cortisol assay on the Elecsys analyzer for measuring salivary cortisol. This development streamlines the analysis process, offering a less invasive, efficient, and potentially more accurate method for cortisol measurement, suitable for large-scale epidemiological studies or clinical diagnostics (van Aken, Romijn, Miltenburg, & Lentjes, 2003).
Salivary Cortisol as a Biomarker in Social Science Research
The use of salivary cortisol as a biomarker in social science research provides insights into the neuroendocrine responses associated with stress and social interactions. This application bridges the gap between physiological measurements and social psychological phenomena, offering a quantifiable method to study the effects of perceived threats, social support, and other relational dynamics on stress responses (Smyth, Hucklebridge, Thorn, Evans, & Clow, 2013).
Ultrasensitive Detection of Cortisol Using Nanowire Technology
Research on functionalized gold nanowires to detect cortisol showcases a technological innovation that enhances the sensitivity and selectivity of cortisol biosensors. This method, utilizing enzyme fragment complementation technology, demonstrates potential for rapid, sensitive cortisol detection in serum and other biological fluids, which could be crucial for diagnosing and monitoring stress-related conditions and metabolic disorders (Kumar, Aravamudhan, Gordić, Bhansali, & Mohapatra, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMXNPUMXZCVGU-CWNVBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985340 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisol 21-mesylate | |
CAS RN |
6677-96-9 | |
| Record name | Cortisol 21-mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)







![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)